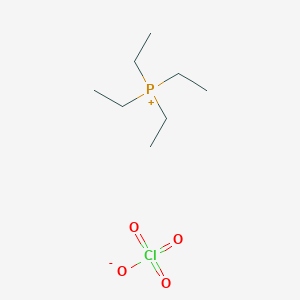
Tetraethylphosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethylphosphanium perchlorate is an organophosphorus compound that features a tetraethylphosphanium cation paired with a perchlorate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraethylphosphanium perchlorate can be synthesized through the reaction of tetraethylphosphonium chloride with perchloric acid. The reaction typically occurs under controlled conditions to ensure safety, as perchloric acid is a strong oxidizer. The general reaction is as follows:
(C2H5)4PCl+HClO4→(C2H5)4PClO4+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the use of high-purity reagents and controlled environments to prevent any hazardous reactions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraethylphosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The perchlorate anion can act as an oxidizing agent.
Substitution: The tetraethylphosphanium cation can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reactions: These reactions often require the presence of a reducing agent to facilitate the transfer of electrons.
Substitution Reactions: Common reagents include nucleophiles such as halides or other anions.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized phosphorus compounds, while substitution reactions can produce different phosphonium salts.
Applications De Recherche Scientifique
Tetraethylphosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Medicine: While not widely used in clinical settings, its potential as a therapeutic agent is being explored.
Industry: It may be used in the production of specialized materials, such as catalysts and polymers.
Mécanisme D'action
The mechanism of action of tetraethylphosphanium perchlorate involves its ability to participate in redox reactions and nucleophilic substitutions. The perchlorate anion acts as a strong oxidizer, facilitating electron transfer processes. The tetraethylphosphanium cation can interact with various nucleophiles, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Tetraethylammonium perchlorate: Similar in structure but contains a nitrogen atom instead of phosphorus.
Tetramethylphosphanium perchlorate: Similar but with methyl groups instead of ethyl groups.
Uniqueness: Tetraethylphosphanium perchlorate is unique due to the presence of the phosphorus atom, which imparts distinct chemical properties compared to its nitrogen analogs. The ethyl groups also influence its reactivity and solubility, making it suitable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
111928-11-1 |
|---|---|
Formule moléculaire |
C8H20ClO4P |
Poids moléculaire |
246.67 g/mol |
Nom IUPAC |
tetraethylphosphanium;perchlorate |
InChI |
InChI=1S/C8H20P.ClHO4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
JAXOYWUNPMORCF-UHFFFAOYSA-M |
SMILES canonique |
CC[P+](CC)(CC)CC.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


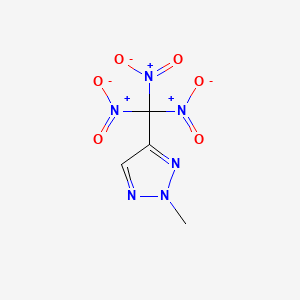
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
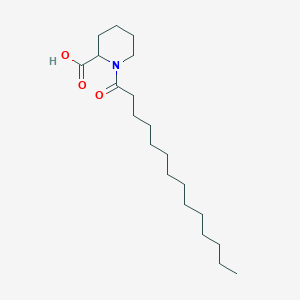
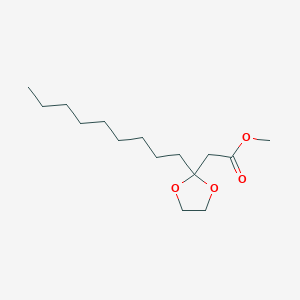
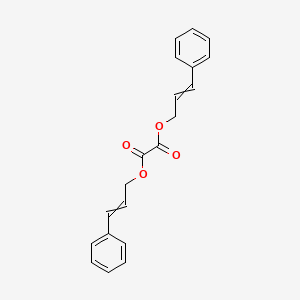
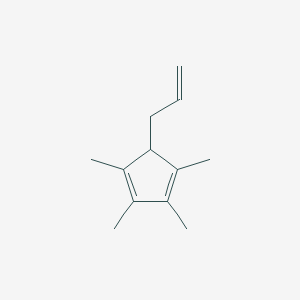
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
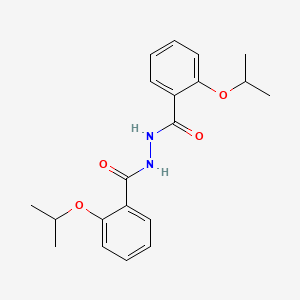
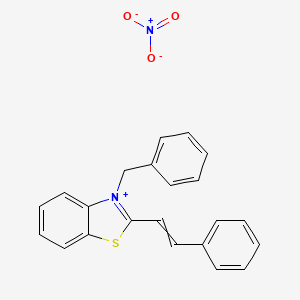
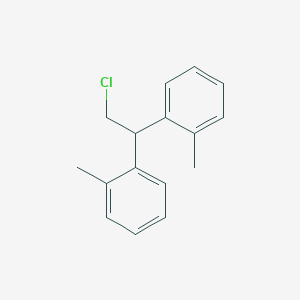
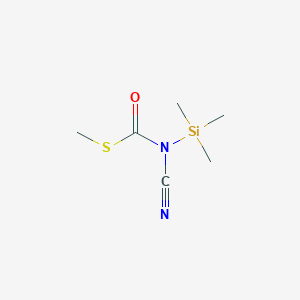
![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
